
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is an organic compound characterized by its unique structure, which includes a cyanoethenyl group attached to a cyclohexene ring with three nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce a cyclohexene derivative, which can then be further modified to introduce the cyanoethenyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The cyanoethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of novel pharmaceuticals and biologically active compounds.
Medicine: Its derivatives may have potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile exerts its effects involves interactions with molecular targets and pathways. For example, the nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyanoethenyl group can also undergo various chemical transformations, affecting the compound’s reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the cyanoethenyl and nitrile groups.
Cyclohexa-1,4-diene: Another related compound with a cyclohexene ring but different functional groups.
Cyclohexenone: Contains a cyclohexene ring with a ketone group, offering different reactivity and applications.
Uniqueness
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is unique due to its combination of a cyanoethenyl group and multiple nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthetic chemistry and material science.
Propiedades
Número CAS |
41793-19-5 |
|---|---|
Fórmula molecular |
C12H8N4 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
4-(1-cyanoethenyl)cyclohexene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C12H8N4/c1-9(5-13)12(8-16)3-2-10(6-14)11(4-12)7-15/h1-4H2 |
Clave InChI |
GNCNQHCQCJNLAS-UHFFFAOYSA-N |
SMILES canónico |
C=C(C#N)C1(CCC(=C(C1)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


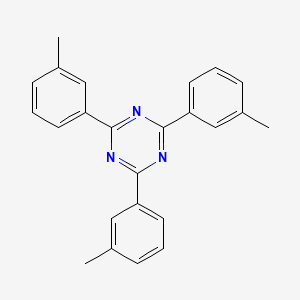
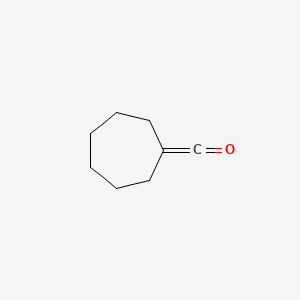
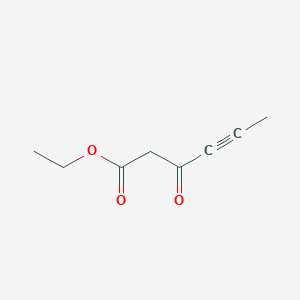
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
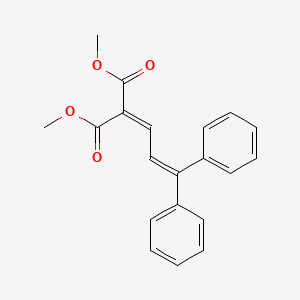
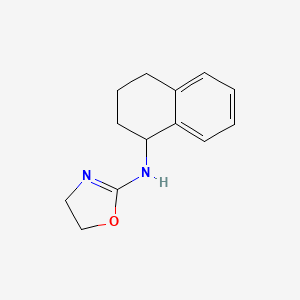
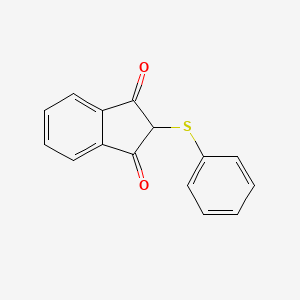
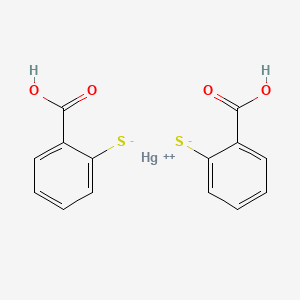
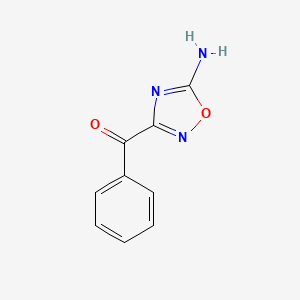


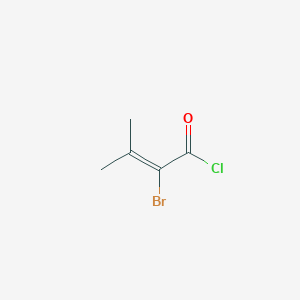
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
